molecular formula C10H12FNO2 B7506582 N-ethyl-5-fluoro-2-methoxybenzamide

N-ethyl-5-fluoro-2-methoxybenzamide

Cat. No.: B7506582
M. Wt: 197.21 g/mol
InChI Key: XFEMPVALZCXUJM-UHFFFAOYSA-N
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Description

N-ethyl-5-fluoro-2-methoxybenzamide is a chemical compound with the molecular formula C10H12FNO2 It is characterized by the presence of an ethyl group, a fluorine atom, and a methoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-5-fluoro-2-methoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-fluoro-2-methoxybenzoic acid.

    Esterification: The carboxylic acid group of 5-fluoro-2-methoxybenzoic acid is converted to an ester using an alcohol (e.g., ethanol) in the presence of an acid catalyst.

    Amidation: The ester is then reacted with ethylamine to form the corresponding amide, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-5-fluoro-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-fluoro-2-methoxybenzoic acid.

    Reduction: Formation of N-ethyl-5-fluoro-2-methoxyaniline.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-ethyl-5-fluoro-2-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-ethyl-5-fluoro-2-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-5-fluoro-2-hydroxybenzamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N-ethyl-5-chloro-2-methoxybenzamide: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness

N-ethyl-5-fluoro-2-methoxybenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The methoxy group also contributes to its distinct properties compared to similar compounds with different substituents.

Properties

IUPAC Name

N-ethyl-5-fluoro-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-3-12-10(13)8-6-7(11)4-5-9(8)14-2/h4-6H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFEMPVALZCXUJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CC(=C1)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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